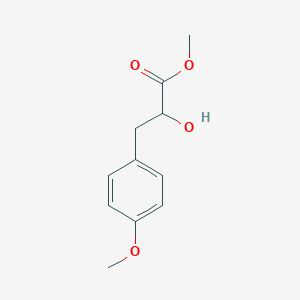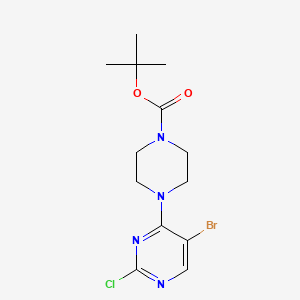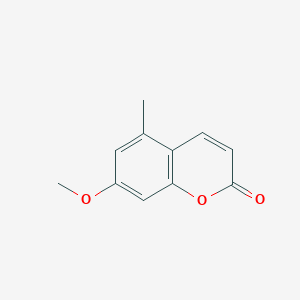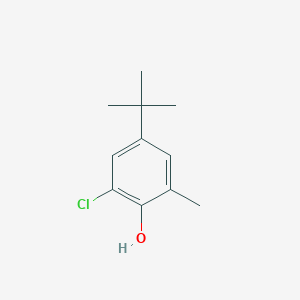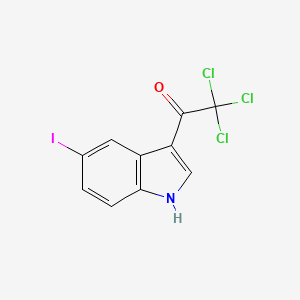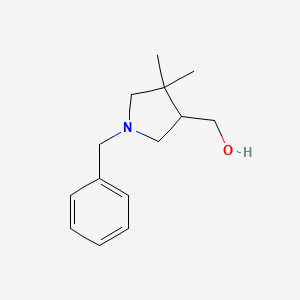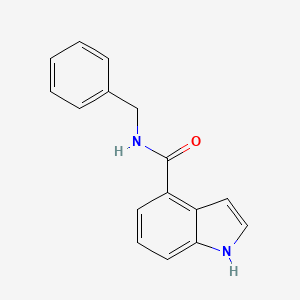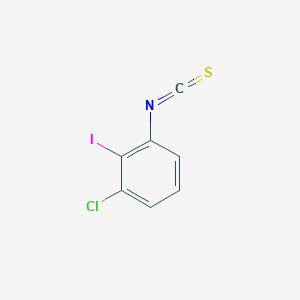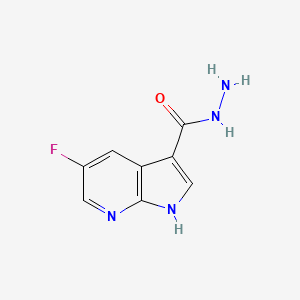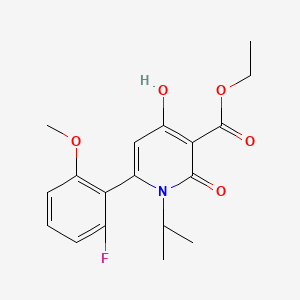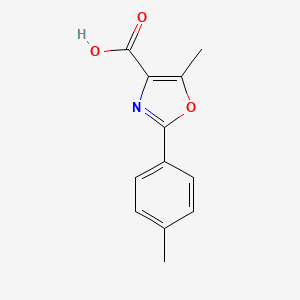![molecular formula C21H28N2O4 B13690597 3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)
3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione is a synthetic organic compound with the molecular formula C21H28N2O4 It is characterized by the presence of a piperidine ring, a phenyl group, and a Boc-protected piperidyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The phenyl and piperidyl groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione involves its interaction with specific molecular targets. The Boc-protected piperidyl group can be deprotected under acidic conditions, revealing the active piperidyl group, which can then interact with various biological molecules. This interaction can modulate specific pathways and exert biological effects .
類似化合物との比較
Similar Compounds
- 1-Piperidinecarboxylic acid, 4-[4-(2,6-dioxo-3-piperidinyl)phenyl]-, 1,1-dimethylethyl ester
- tert-Butyl 2-(4-(4-(2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate
Uniqueness
3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its Boc-protected piperidyl group allows for selective deprotection and subsequent reactions, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C21H28N2O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
tert-butyl 4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H28N2O4/c1-21(2,3)27-20(26)23-12-10-15(11-13-23)14-4-6-16(7-5-14)17-8-9-18(24)22-19(17)25/h4-7,15,17H,8-13H2,1-3H3,(H,22,24,25) |
InChIキー |
BGXJWBFRKHWMCR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


